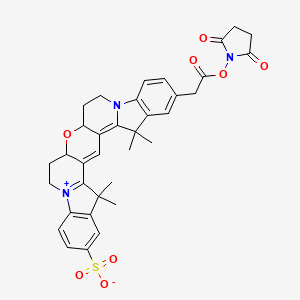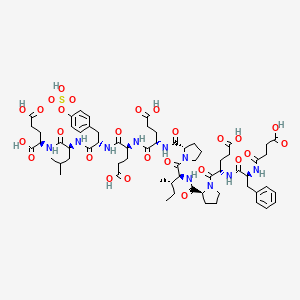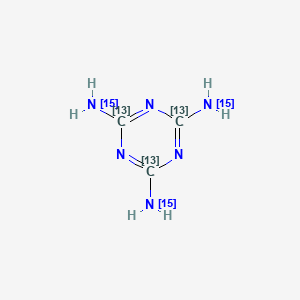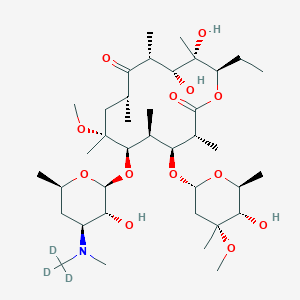
Cy3B NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3B N-hydroxysuccinimide ester is a highly fluorescent dye belonging to the cyanine dye family. It is an improved version of the Cy3 dye, known for its significantly increased fluorescence quantum yield and photostability. Cy3B N-hydroxysuccinimide ester is widely used for labeling proteins, nucleic acids, and other biological molecules for fluorescence imaging and other fluorescence-based biochemical analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3B N-hydroxysuccinimide ester involves the reaction of Cy3B dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of Cy3B N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistent performance of the dye. The final product is often purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cy3B N-hydroxysuccinimide ester primarily undergoes substitution reactions, specifically acylation reactions with primary amines. This reaction forms a stable amide bond between the dye and the target molecule .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Major Products
The major product of the reaction between Cy3B N-hydroxysuccinimide ester and primary amines is a conjugate where the dye is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Cy3B N-hydroxysuccinimide ester is extensively used in various scientific research fields:
Chemistry: Used for labeling and detecting specific molecules in complex mixtures.
Biology: Employed in fluorescence microscopy and flow cytometry to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect biomarkers and monitor disease progression.
Industry: Applied in the development of biosensors and other analytical devices .
Mechanism of Action
The mechanism of action of Cy3B N-hydroxysuccinimide ester involves the formation of a stable amide bond between the dye and primary amines on target biomolecules. This covalent attachment ensures that the dye remains firmly bound to the target, allowing for accurate and reliable fluorescence detection. The dye’s high fluorescence quantum yield and photostability make it ideal for long-term imaging and analysis .
Comparison with Similar Compounds
Similar Compounds
Cy3 N-hydroxysuccinimide ester: An earlier version of the dye with lower fluorescence quantum yield and photostability.
Cy5 N-hydroxysuccinimide ester: Another cyanine dye with different spectral properties, used for similar applications.
Alexa Fluor 546 N-hydroxysuccinimide ester: A dye with similar applications but different chemical structure and properties
Uniqueness
Cy3B N-hydroxysuccinimide ester stands out due to its superior fluorescence quantum yield and photostability compared to Cy3 and other similar dyes. This makes it particularly useful for applications requiring high sensitivity and long-term imaging .
Properties
Molecular Formula |
C35H35N3O8S |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
24-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate |
InChI |
InChI=1S/C35H35N3O8S/c1-34(2)23-15-19(16-31(41)46-38-29(39)9-10-30(38)40)5-7-25(23)36-13-11-27-21(32(34)36)18-22-28(45-27)12-14-37-26-8-6-20(47(42,43)44)17-24(26)35(3,4)33(22)37/h5-8,15,17-18,27-28H,9-14,16H2,1-4H3 |
InChI Key |
PLHHGVSUNRYQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CC(=O)ON3C(=O)CCC3=O)N4C1=C5C=C6C(CC[N+]7=C6C(C8=C7C=CC(=C8)S(=O)(=O)[O-])(C)C)OC5CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)


![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)







